molecular formula C14H19N3 B13250917 3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine

3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B13250917
M. Wt: 229.32 g/mol
InChI Key: SXWAQFGSRUUZKH-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method is the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction. For example, the condensation with p-methoxybenzaldehyde in a solvent-free environment, followed by reductive amination, can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
  • 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
  • 3-tert-Butyl-1-(4-bromophenyl)-1H-pyrazol-5-amine

Uniqueness

3-tert-Butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

5-tert-butyl-4-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C14H19N3/c1-10-12(14(2,3)4)16-17(13(10)15)11-8-6-5-7-9-11/h5-9H,15H2,1-4H3

InChI Key

SXWAQFGSRUUZKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(C)(C)C)C2=CC=CC=C2)N

Origin of Product

United States

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